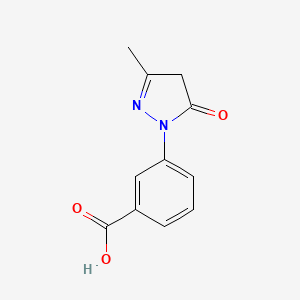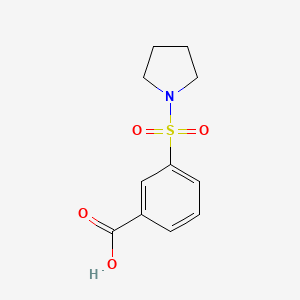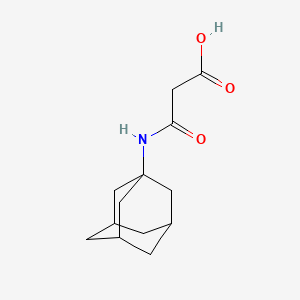
5-氨基-1-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been achieved through ruthenium-catalyzed cycloaddition reactions. This method offers a regiocontrolled approach to prepare the desired triazole derivatives, providing a foundation for the synthesis of triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been explored through various analytical techniques. For instance, the crystal structure of 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has been determined, showcasing the Dimroth rearrangement phenomena, which is significant for understanding the structural dynamics of triazole compounds (L'abbé et al., 2010).
Chemical Reactions and Properties
The chemistry of 5-amino-1,2,3-triazole derivatives is rich and versatile, allowing for a variety of chemical transformations. For example, condensation reactions with acetamidines lead to the formation of 2-substituted 8-azapurin-6-ones, demonstrating the reactivity of triazole carboxamides toward forming nucleoside analogs and other heterocyclic structures (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of 5-amino-1H-[1,2,4]triazole derivatives have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications. The acetylation reactions and subsequent structural analysis provide insights into their reactivity and stability, contributing to the broader knowledge of triazole chemistry (Dzygiel et al., 2004).
Chemical Properties Analysis
The chemical properties of 5-amino-1,2,3-triazole derivatives, such as their ability to undergo Dimroth rearrangement and form various substituted products, underline the synthetic versatility of these compounds. Such properties enable the design and synthesis of compounds with tailored functionalities for specific applications, including the development of new pharmaceutical agents (Albert, 1973).
科学研究应用
1. Disarming the Bacterial SOS Response
- Summary of Application: This compound is used to inhibit the bacterial DNA damage (SOS) response, which is activated by many antibiotics that cause DNA damage. The SOS response results in the expression of genes involved in DNA repair and mutagenesis. Inhibiting this response can sensitize bacteria to antibiotics and slow the appearance of resistance .
- Methods of Application: A high throughput screen of ∼1.8 million compounds was performed to monitor for inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response .
- Results or Outcomes: The refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold identified in the screen led to the identification of an analog with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
2. Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate
- Summary of Application: This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
3. Inhibiting the SOS Response in Pseudomonas aeruginosa
- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .
- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .
- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
4. Synthesis of Ribavirin
- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
5. Inhibiting the SOS Response in Pseudomonas aeruginosa
- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .
- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .
- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
6. Synthesis of Ribavirin
- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
属性
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
20419-66-3 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














